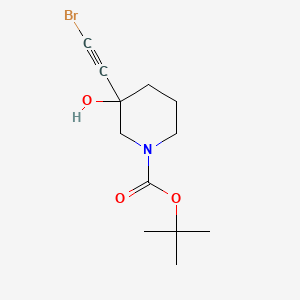

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl group, and a bromoethynyl moiety

Properties

Molecular Formula |

C12H18BrNO3 |

|---|---|

Molecular Weight |

304.18 g/mol |

IUPAC Name |

tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C12H18BrNO3/c1-11(2,3)17-10(15)14-8-4-5-12(16,9-14)6-7-13/h16H,4-5,8-9H2,1-3H3 |

InChI Key |

ZNBBULOHAJQXGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C#CBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Bromoethynyl Group: The bromoethynyl group is introduced via a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the Tert-butyl Group: The tert-butyl group is often introduced through a tert-butylation reaction using tert-butyl chloride and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromoethynyl group reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Bromine, N-bromosuccinimide (NBS)

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Coupling: Palladium catalysts, boronic acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its interactions with biological targets.

Materials Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the hydroxyl and tert-butyl groups can influence the compound’s solubility and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate

- Tert-butyl N-{[4-(2-bromoethynyl)-1-methyl-1H-pyrazol-3-yl]methyl}carbamate

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications, distinguishing it from other similar compounds.

Biological Activity

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate (CAS No. 287192-85-2) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₁₂H₁₃BrN₂O₂

- Molecular Weight : 292.21 g/mol

- Storage Conditions : Recommended storage under inert atmosphere at 2-8°C to maintain stability .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with bromoethynyl reagents. This process has been optimized to enhance yield and purity, resulting in a compound suitable for further biological evaluation.

Pharmacological Profile

Research indicates that derivatives of piperidine compounds, including this compound, exhibit various pharmacological activities:

- Histamine H3 Receptor Binding : Compounds with similar structures have shown affinity for the human histamine H3 receptor (hH3R), which is implicated in neurological functions and disorders. Such binding can influence neurotransmitter release and potentially offer therapeutic effects in conditions like cognitive deficits and seizures .

- Anticonvulsant Activity : In animal models, certain piperidine derivatives demonstrated anticonvulsant properties, particularly in the maximal electroshock-induced seizure (MES) model. This suggests potential applications in treating epilepsy .

- Neuroprotective Effects : Some studies have indicated that related compounds may exert neuroprotective effects against amyloid beta toxicity, a hallmark of Alzheimer's disease. These compounds can reduce inflammatory markers such as TNF-α and may protect neuronal cells from apoptosis .

Case Studies

A notable study evaluated the effects of structurally similar compounds on astrocytes exposed to amyloid beta peptide (Aβ). The results showed that these compounds could moderate the inflammatory response and protect against cell death, although the effects were not statistically significant compared to established treatments like galantamine .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.